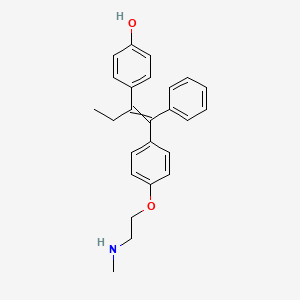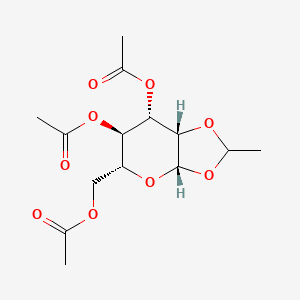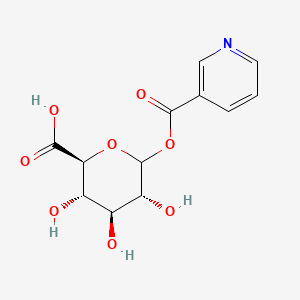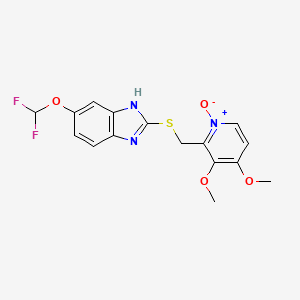
N-Desmethyl-4'-hydroxy Tamoxifen
Descripción general
Descripción
“N-Desmethyl-4’-hydroxy Tamoxifen” is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body .
Synthesis Analysis
Tamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents. The active, estrogen receptor-binding metabolites, 4-hydroxy TAM (OHT) and N-desmethyl TAM (DMT) have been well characterized . In the primary metabolic pathway, TAM is metabolized in the liver by cytochrome P450 enzymes CYP3A4/5 and CYP2D6 to N-desmethyl-tamoxifen (DMT) and 4-hydroxy-tamoxifen (4-OH), respectively. Through CYP3A4/5, 4-OH is converted to N-desmethyl-4-hydroxy-tamoxifen (endoxifen), whereas DMT is further metabolized to endoxifen via CYP2D6 .Molecular Structure Analysis
The molecular structure of “N-Desmethyl-4’-hydroxy Tamoxifen” is complex and involves multiple functional groups. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen exhibit a binding energy in the estrogen receptor cavity of -10.69 kcal/mol, -10.9 kcal/mol, and -11.35 kcal/mol, respectively, and -1.45 kcal/mol, -9.29 kcal/mol, and -0.38 kcal/mol in the progesterone receptor .Chemical Reactions Analysis
The chemical reactions involving “N-Desmethyl-4’-hydroxy Tamoxifen” are complex and involve multiple steps. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen are all involved in the metabolism of tamoxifen, with each metabolite undergoing different reactions .Aplicaciones Científicas De Investigación
Role in Breast Cancer Treatment
Endoxifen is an active metabolite of Tamoxifen, a drug widely used in endocrine therapy for estrogen receptor-positive breast cancer. It has been found that poor metabolizers of Tamoxifen may have worse clinical outcomes due to lower plasma levels of Endoxifen (Watanabe et al., 2015).
Metabolic Pathways and Interactions
Endoxifen formation is catalyzed by CYP3A4-mediated N-demethylation and CYP2D6-mediated hydroxylation of Tamoxifen. The variability in the activity of these enzymes, due to genetic polymorphisms and drug interactions, can alter the balance of Tamoxifen effects in vivo (Stearns et al., 2003).
Clinical Pharmacogenetics
Certain CYP2D6 genetic polymorphisms in patients can lead to lower Endoxifen concentrations, increasing the risk of disease recurrence in some studies of Tamoxifen adjuvant therapy for early breast cancer (Goetz et al., 2018).
Role in Drug Metabolism and Efficacy
Endoxifen's potency and role in the therapeutic efficacy of Tamoxifen are highlighted in various studies. For instance, it has been found to be a potent inhibitor of estrogen-stimulated breast cancer cell proliferation (Lim et al., 2005).
Molecular Mechanisms and Effects
Endoxifen's molecular mechanisms of action differ from other anti-estrogens and it induces changes in gene expression patterns related to breast cancer cell growth and progression (Hawse et al., 2013).
Direcciones Futuras
The future directions for research on “N-Desmethyl-4’-hydroxy Tamoxifen” could include further studies on its metabolism, mechanism of action, and potential therapeutic applications. For instance, understanding its complex metabolism and pharmacokinetics is important for dose optimization . Additionally, larger population studies are required to understand the underlying mechanism of tamoxifen metabolism for optimization of its treatment .
Propiedades
IUPAC Name |
4-[1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPBCGLMGLFHNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698530 | |
| Record name | 4-(1-{4-[2-(Methylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol | |
CAS RN |
170171-12-7 | |
| Record name | 4-(1-{4-[2-(Methylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30698530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)




![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)


